Cas no 126609-62-9 (Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-3'-fluoro- (9CI))
126609-62-9 structure
Product Name:Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-3'-fluoro- (9CI)
Número CAS:126609-62-9
MF:C11H18FN2O13P3
Megavatios:498.185909748077
CID:160020
PubChem ID:451517
Update Time:2025-04-19
Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-3'-fluoro- (9CI) Propiedades químicas y físicas
Nombre e identificación
-
- Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-3'-fluoro- (9CI)
- [[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- [[(2R,3S,5R)-5-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-3-fluoro-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
- Uridine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-3'-fluoro-
- 1-[2,3-Dideoxy-3-fluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-5-ethyl-4-hydroxypyrimidin-2(1H)-one
- 126609-62-9
- 1-(3'-Fluoro-5'-TP-2',3'-dideoxy-B-D-erythro-pentofuranosyl)-5-ethyluracil
- FLEU-TP
- DTXSID60925629
-
- Renchi: 1S/C11H18FN2O13P3/c1-2-6-4-14(11(16)13-10(6)15)9-3-7(12)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h4,7-9H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1
- Clave inchi: UCXCMWNOKXUCOL-DJLDLDEBSA-N
- Sonrisas: P(=O)(O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H](C[C@H](N2C(NC(C(CC)=C2)=O)=O)O1)F
Atributos calculados
- Calidad precisa: 498.00064
- Masa isotópica única: 498.00057779g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 14
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 9
- Complejidad: 874
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -3.1
- Superficie del Polo topológico: 219Ų
Propiedades experimentales
- PSA: 218.46
Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-3'-fluoro- (9CI) Literatura relevante
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
126609-62-9 (Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-3'-fluoro- (9CI)) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
NewCan Biotech Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos